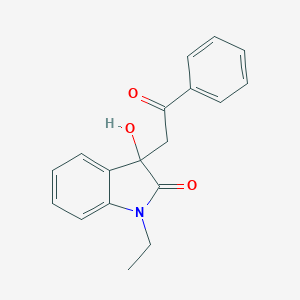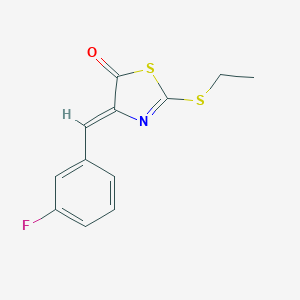
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one, also known as EHPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EHPI is a derivative of indolin-2-one and has been synthesized using various methods.
作用機序
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes, including cell proliferation, apoptosis, and differentiation. Inhibition of GSK-3β by 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has also exhibited antioxidant activity and has been shown to protect against oxidative stress.
実験室実験の利点と制限
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one research include investigating its efficacy in combination with other drugs, exploring its potential applications in other diseases, and optimizing its synthesis method to improve its yield and purity.
Conclusion:
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been synthesized using various methods and has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one inhibits the activity of GSK-3β, leading to the activation of the Wnt/β-catenin signaling pathway and various biochemical and physiological effects. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, but also has some limitations. Future research should focus on further exploring its potential therapeutic applications and optimizing its synthesis method.
合成法
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Pomeranz-Fritsch reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Gewald reaction involves the reaction of an α-cyanoester, a ketone, and elemental sulfur in the presence of a base. The Pomeranz-Fritsch reaction involves the cyclization of a β-ketoamide with an arylamine in the presence of a Lewis acid. The synthesis of 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one using the Gewald reaction has been reported to be the most efficient and cost-effective method.
科学的研究の応用
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to protect neurons against oxidative stress and reduce inflammation. 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has also exhibited antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
製品名 |
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
1-ethyl-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-2-19-15-11-7-6-10-14(15)18(22,17(19)21)12-16(20)13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3 |
InChIキー |
OELBWGPKJUXMFZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
正規SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307605.png)

![7-Acetyl-3-(allylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307608.png)
![7-Acetyl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307609.png)
![7-Butyryl-3-(methylsulfanyl)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307611.png)
![7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307614.png)
![3-(Ethylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307615.png)
![[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307617.png)
![3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane](/img/structure/B307621.png)
![[6-(2-ethoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307622.png)
![7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307625.png)
![2-[(E)-2-(3-fluorophenyl)vinyl]quinolin-8-yl acetate](/img/structure/B307626.png)
![4-(4-oxocyclohexa-2,5-dien-1-ylidene)-2-[3-(trifluoromethyl)phenyl]-3H-phthalazin-1-one](/img/structure/B307627.png)
![1-[6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one](/img/structure/B307628.png)